4-{[1-(but-3-en-1-yl)piperidin-4-yl]methoxy}-3-chloropyridine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the but-3-en-1-yl group, and the attachment of the methoxy group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, piperidine ring, and but-3-en-1-yl group would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyridine ring, for example, is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The double bond in the but-3-en-1-yl group could undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar methoxy group could influence its solubility in different solvents .Safety and Hazards
Future Directions
Mechanism of Action
Biochemical Pathways
. This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
. The impact of these properties on the bioavailability of the compound would depend on various factors, including the specific formulation of the compound and the physiological characteristics of the individual.
Result of Action
, suggesting that this compound could potentially have similar effects.
Properties
IUPAC Name |
4-[(1-but-3-enylpiperidin-4-yl)methoxy]-3-chloropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-3-8-18-9-5-13(6-10-18)12-19-15-4-7-17-11-14(15)16/h2,4,7,11,13H,1,3,5-6,8-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGUNTTUQHDSBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCC(CC1)COC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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